molecular formula C14H10INO4 B1528949 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde CAS No. 1016976-13-8

3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde

Cat. No. B1528949
M. Wt: 383.14 g/mol
InChI Key: CLJDJBUQNUQMSS-UHFFFAOYSA-N
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Description

The compound “3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde” is likely an aromatic compound due to the presence of a benzene ring in its structure . The benzyloxy group indicates the presence of a benzyl group attached to the molecule through an oxygen atom . The iodo and nitro groups are halogen and nitro substituents respectively .


Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde” would likely be planar due to the aromatic nature of the benzene ring . The presence of the iodo and nitro groups could potentially introduce some steric hindrance .


Chemical Reactions Analysis

Again, while specific reactions involving “3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde” are not available, similar compounds often undergo reactions such as nucleophilic aromatic substitution and electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde” would depend on factors such as its molecular structure and the nature of its substituent groups .

Scientific Research Applications

Aggregation and Molecular Interactions

3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde has been studied for its properties in molecular aggregation and interactions. In related compounds, such as 2-hydroxy-3-iodo-5-nitrobenzaldehyde, molecules link into sheets through a combination of C-H...O hydrogen bonds and iodo-nitro interactions, further linked by aromatic pi-pi stacking interactions (Garden et al., 2004).

Synthesis and Chemical Transformations

The compound's relevance in synthesis and chemical transformations is noteworthy. For instance, the synthesis of oximes from related compounds, such as 3-amino-5-nitrobenzaldehyde, provides a basis for further chemical derivations (Epishina et al., 1997). Another example is the study of the influence of nitro groups on the reactivity of side chains in similar compounds (Abdallah et al., 1969).

Kinetic Modeling and Nitration Studies

Research has been conducted on the nitration of benzaldehyde and its derivatives. A study on benzaldehyde nitration in mixed acid provided insights into the kinetics and thermodynamics of this process, which is relevant to compounds like 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde (Russo et al., 2017).

Antioxidant Activities

Investigations into the antioxidant properties of compounds structurally related to 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde are also significant. For instance, studies on derivatives of nitrobenzaldehydes have explored their potential antioxidant activities (Gürsoy-Kol & Ayazoğlu, 2017).

Photoreactions and Solid-State Chemistry

The solid-state photoreactions of nitrobenzaldehydes with other organic compounds, such as indole, have been studied, revealing interesting photoreaction pathways (Meng et al., 1994).

Electrosynthesis and Electrochemical Investigations

Research on electrosynthesis and electrochemical properties of compounds like 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde is emerging. For example, the synthesis and electrochemical investigation of phthalocyanines with bulky ethereal substituents derived from related compounds provide insights into this field (Özçelik et al., 2012).

Atmospheric Chemistry and Heterogeneous Reactions

Studies on the heterogeneous reactions of compounds structurally similar to 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde with atmospheric radicals, such as NO3, offer insights into their potential atmospheric behavior and environmental impact (Liu et al., 2017).

Safety And Hazards

The safety and hazards associated with “3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde” would depend on factors such as its reactivity, toxicity, and handling procedures .

Future Directions

The future directions for research on “3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde” could potentially involve exploring its synthesis, reactivity, and potential applications .

properties

IUPAC Name

4-iodo-3-nitro-5-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO4/c15-14-12(16(18)19)6-11(8-17)7-13(14)20-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJDJBUQNUQMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2I)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721121
Record name 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde

CAS RN

1016976-13-8
Record name 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BM O'Boyle - 2009 - search.proquest.com
The palladium catalyzed dynamic catalytic asymmetric transformation (DYKAT), dinuclear zinc direct aldol reaction and gold catalyzed spiroketalization are powerful methods for the …
Number of citations: 0 search.proquest.com

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